Orfamide B is a cyclic lipopeptide belonging to a family of compounds produced by the bacterium Pseudomonas fluorescens. It was first reported in 2007 as part of a broader investigation into cyclic lipopeptides, which are known for their biological activities, including antifungal properties and roles in biocontrol. Orfamide B is structurally similar to orfamide A, differing only by a single amino acid, and is thought to have similar biological functions. The compound exhibits poor solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
Orfamide B is classified as a cyclic lipopeptide, specifically a member of the orfamide group, which includes other related compounds such as orfamide A and orfamide G. These compounds are synthesized by non-ribosomal peptide synthetases (NRPS) found in various strains of Pseudomonas, particularly those isolated from rhizosphere environments . The production of orfamides is often regulated by LuxR-type transcriptional regulators, which respond to cell density and environmental conditions .
The biosynthesis of orfamide B involves an operon consisting of three structural genes: ofaA, ofaB, and ofaC. These genes encode the non-ribosomal peptide synthetases responsible for assembling the peptide backbone of the lipopeptide. The synthesis process typically occurs during the late exponential growth phase of bacterial cultures .
The identification of orfamide B was achieved through genomic analysis and isotope-guided fractionation techniques. These methods allowed researchers to isolate metabolites produced by orphan gene clusters associated with NRPS . The synthesis pathway involves the activation of amino acids and fatty acids, followed by condensation reactions that lead to the formation of the cyclic structure.
The molecular formula for orfamide B is . This structure consists of a cyclic arrangement formed by an ester bond between the C-terminal carbonyl group and a hydroxyl side chain from one of the amino acids in the sequence .
Orfamide B's structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the arrangement of atoms within the molecule, confirming its cyclic nature and functional groups present .
Orfamide B participates in various biochemical interactions, particularly in its role as a biosurfactant. It can disrupt cellular membranes of target organisms, leading to cell lysis. This property is particularly beneficial in agricultural applications where it acts against fungal pathogens such as Rhizoctonia solani and oomycete zoospores .
The mechanism by which orfamide B exerts its effects involves altering membrane permeability and disrupting calcium homeostasis in target cells. This disruption can trigger cellular responses that lead to cell death or impaired growth .
Orfamide B's mechanism primarily involves its interaction with cellular membranes. It is believed to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis. The compound has been shown to trigger calcium ion release within cells, which can further disrupt cellular signaling pathways and contribute to its antifungal activity .
Relevant analyses using NMR and MS have confirmed these properties, providing insights into how they relate to its function as a biosurfactant .
Orfamide B has significant potential in scientific research and agricultural applications. Its primary uses include:
The compound's ability to enhance plant resistance against pathogens makes it a valuable candidate for sustainable agricultural practices .
Orfamide B is a cyclic lipopeptide (CLP) biosurfactant produced by specific biocontrol strains of Pseudomonas, notably Pseudomonas sp. CMR12a and CMR5c. Its biosynthesis is directed by non-ribosomal peptide synthetase (NRPS) gene clusters, which are large, modular enzymatic assembly lines. These clusters follow a collinear "assembly line" logic, where each module incorporates a specific amino acid into the growing peptide chain [1] [5].
The ofa operon encodes a multimodular NRPS system responsible for orfamide B assembly. Genetic characterization reveals that the ofa cluster in CMR12a and CMR5c consists of three large open reading frames (ofaA, ofaB, ofaC), subdivided into ten modules corresponding to the ten amino acid residues of orfamide B [1]. Each module contains core domains:
Table 1: Modular Organization of the Orfamide B NRPS in Pseudomonas sp. CMR12a
Module | Domain Organization | Specificity (Amino Acid) |
---|---|---|
1 | C-A-PCP | L-Valine |
2 | C-A-PCP-Epimerization | L-Isoleucine → D-allo-Isoleucine |
3 | C-A-PCP | L-Leucine |
... | ... | ... |
10 | C-A-PCP-Thioesterase | L-Phenylalanine |
The terminal thioesterase (TE) domain releases the linear peptide via macrocyclization, forming the lactone ring characteristic of orfamides [1] [5]. Mutagenesis studies confirm that deletion of ofaB or ofaC abolishes orfamide B production and impairs bacterial swarming motility [1].
Two LuxR-type transcriptional regulators flanking the ofa operon (designated luxRup and luxRdown) are essential for orfamide B biosynthesis. Deletion mutants of luxRup or luxRdown in Pseudomonas sp. CMR5c completely eliminate orfamide production. These regulators likely respond to quorum-sensing signals (e.g., N-acylhomoserine lactones), linking CLP production to cell density and environmental conditions. Complementation with wild-type luxR genes restores orfamide synthesis, confirming their direct regulatory role [1].
The A domains within the ofa NRPS exhibit stringent substrate selectivity, dictated by conserved amino acid residues in their binding pockets. Bioinformatics analysis of A domain sequences predicts the activation of:
Orfamide B incorporates a β-hydroxylated fatty acid tail (3-hydroxytetradecanoic acid). This moiety is synthesized via:
The GacS/GacA two-component system is a master regulator of orfamide B synthesis. Under low-nutrient or stress conditions, the membrane-bound sensor kinase GacS phosphorylates the response regulator GacA. Activated GacA promotes transcription of small regulatory RNAs (e.g., RsmX, RsmY, RsmZ), which sequester the RNA-binding protein RsmA/E. Since RsmA represses translation of ofa mRNA, its sequestration by sRNAs derepresses NRPS translation and orfamide production [1] [6]. Mutations in gacA or gacS abolish orfamide B synthesis, highlighting this cascade’s centrality [6].
In Pseudomonas sp. CMR12a, orfamide B biosynthesis is metabolically coordinated with other antimicrobial pathways:
Table 2: Metabolic Cross-Talk in Pseudomonas sp. CMR12a
Metabolite Pathway | Joint Functions with Orfamide B | Regulatory Interdependence |
---|---|---|
Phenazines | Synergistic antifungal activity; induced systemic resistance (ISR) in rice | Phenazine-deficient mutants reduce orfamide-mediated ISR in rice |
Sessilins | Swarming motility; biofilm architecture; direct hyphal inhibition | LuxR regulators co-express sessilin and orfamide clusters |
Pyoverdine (siderophore) | Iron scavenging; indirectly modulates CLP production | Iron limitation induces orfamide synthesis via Gac/Rsm |
This co-regulation is concentration-dependent and influenced by plant host–pathogen contexts. For example, in rice, phenazines are primary inducers of systemic resistance against Magnaporthe oryzae, while orfamide B contributes more significantly to direct zoospore lysis in Pythium spp. [1] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0